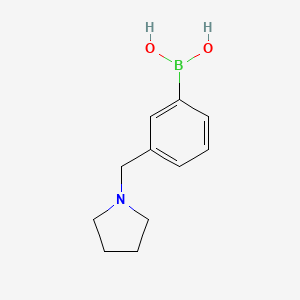
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid
Overview
Description
“(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” is a fine chemical that serves as a useful building block in the synthesis of organic compounds. It is also a reagent in organic chemistry and research, as well as a specialty chemical and high-quality compound .
Synthesis Analysis
The synthesis of borinic acid derivatives has seen recent advances, with the main strategies to build up borinic acids relying either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A specific synthesis of a similar compound, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, was achieved in two steps .Molecular Structure Analysis
The molecular structure of “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed . The pyrrolidine ring, a five-membered nitrogen heterocycle, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Boronic acids, including “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid”, are known to be used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” include a molecular weight of 191.035 Da and a monoisotopic mass of 191.111755 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 403.2±47.0 °C at 760 mmHg, and a flash point of 197.7±29.3 °C .Scientific Research Applications
Organic Synthesis Building Block
BPABA serves as a versatile building block in the synthesis of complex organic compounds. Its boronic acid group is reactive towards various organic substrates, enabling the formation of biaryl compounds through Suzuki coupling reactions. This reactivity is pivotal for constructing pharmacophores and other molecular architectures in drug development .
Reagent in Organic Chemistry Research
In research laboratories, BPABA is employed as a reagent for various organic transformations. Its ability to participate in chemoselective reactions makes it a valuable tool for modifying molecular structures, thereby aiding in the synthesis of target molecules with desired properties .
Drug Discovery
The pyrrolidine moiety in BPABA is a common feature in many biologically active compounds. It is used extensively in medicinal chemistry to create drugs with improved pharmacokinetic properties. The pyrrolidine ring can influence the stereochemistry and 3D conformation of drug molecules, which is crucial for their biological activity .
Biological Sensor Development
Boronic acids, including BPABA, can be used to develop fluorescent sensors for detecting various biological substances. These sensors operate by forming reversible covalent bonds with diols, such as sugars, and can be applied in the monitoring of glucose levels in diabetic care .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as the pyrrolidine ring, is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives have been found to be active against the atx enzyme .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8,14-15H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGCMBMTOLSYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



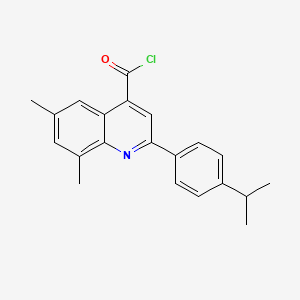
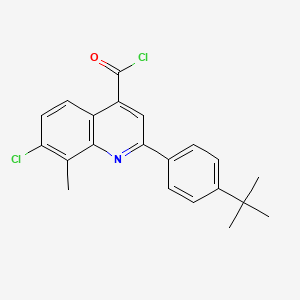
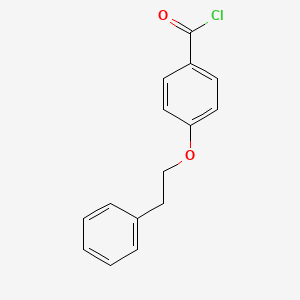
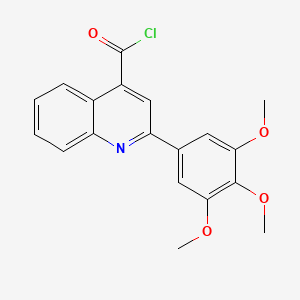

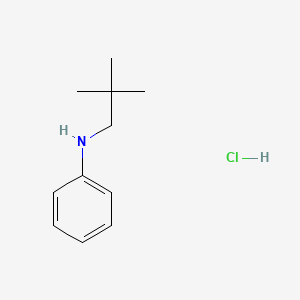
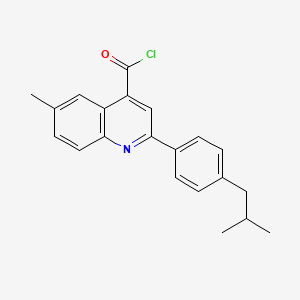

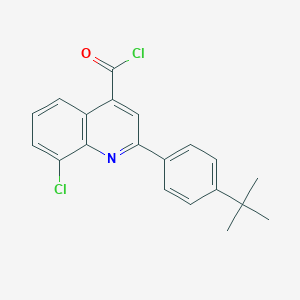


![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)